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Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2
and CCR5.[1] These receptors and their respective ligands, such as CCL2 (for CCR2) and
CCL3, CCL4, and CCLS5 (for CCRb5), are critically involved in the recruitment of various immune
cell populations to sites of inflammation and to the tumor microenvironment (TME).[1] In the
context of oncology, the CCR2-CCL2 and CCR5-CCL5 axes are implicated in the trafficking of
immunosuppressive cells, including monocytes, tumor-associated macrophages (TAMs), and
regulatory T cells (Tregs), into tumors.[1][2] By blocking these receptors, BMS-813160 aims to
inhibit the infiltration of these suppressive cell types, thereby remodeling the TME to be more
permissive to an anti-tumor immune response. This therapeutic strategy holds promise for
enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors.[2][3]

Flow cytometry is an indispensable tool for elucidating the pharmacodynamic effects of BMS-
813160 on the immune system. This high-throughput technique allows for the precise
identification, quantification, and characterization of distinct immune cell subsets within
complex biological samples like peripheral blood and tumor tissue. By employing multi-color
antibody panels, researchers can dissect the impact of BMS-813160 on the frequency and
phenotype of target cell populations, providing crucial insights into its mechanism of action and
therapeutic potential.
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These application notes provide a comprehensive guide to utilizing flow cytometry for the
analysis of immune cell modulation following BMS-813160 treatment. Detailed protocols for
sample processing and immunophenotyping of both peripheral blood mononuclear cells
(PBMCs) and tumor-infiltrating leukocytes (TILs) are presented, along with example antibody
panels and data presentation formats.

Mechanism of Action: CCR1/CCRS5 Signaling
Inhibition

BMS-813160 exerts its therapeutic effect by competitively binding to and blocking the signaling
of CCR2 and CCR5. In the tumor microenvironment, cancer cells and stromal cells secrete
chemokines like CCL2, CCL3, CCL4, and CCL5. These chemokines bind to their cognate

receptors (CCR2 and CCRS5) on various immune cells, initiating a signaling cascade that leads
to chemotaxis, or directed cell movement, towards the chemokine source.

By antagonizing CCR2 and CCR5, BMS-813160 disrupts this chemotactic signaling, thereby
reducing the infiltration of immunosuppressive myeloid cells and potentially enhancing the
presence of anti-tumor effector cells.
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Caption: CCR2/CCR5 signaling pathway and BMS-813160 inhibition.

Data Presentation

The following table summarizes representative quantitative data from a preclinical study
investigating the effects of a dual CCR2/CCRS5 inhibitor on the tumor immune infiltrate in a
glioma model. This data exemplifies the expected immunomodulatory effects of BMS-813160.
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CCR2/CCR5
Immune Cell Untreated (% o
. Marker Inhibitor (% of Fold Change
Population of CD45+ cells)
CDA45+ cells)
Myeloid Cells
Total Myeloid No significant
CD11b+ ~25% ~25%
Cells change
No significant
Macrophages CD11b+F4/80+ ~15% ~15%
change
Monocytic Significantl Significantl
Y CD11b+Ly6Chi .g Y J Y Decrease
MDSCs Higher Lower
Lymphoid Cells
T Cells CD3+ ~10% ~20% ~2.0x Increase
Helper T Cells CD4+ ~5% ~10% ~2.0x Increase
Cytotoxic T Cells  CD8+ ~4% ~8% ~2.0x Increase

Note: The data presented is illustrative and based on findings from a study using a
CCRZ2/CCRS5 co-inhibitor in a murine glioma model.[4] Actual results with BMS-813160 may
vary depending on the tumor model, treatment regimen, and sample type.

Experimental Protocols

A generalized workflow for analyzing the effects of BMS-813160 on immune cell populations is
depicted below.
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Caption: Experimental workflow for flow cytometry analysis.

Protocol 1: Immunophenotyping of Human Peripheral
Blood Mononuclear Cells (PBMCs)

Objective: To quantify and phenotype monocyte and lymphocyte subsets in peripheral blood
following BMS-813160 treatment.
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Materials:

Whole blood collected in EDTA or heparin tubes

e Ficoll-Paque PLUS (or similar density gradient medium)

e Phosphate-Buffered Saline (PBS)

e FACS Tubes (5 mL polystyrene round-bottom tubes)

o Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)

e Human TruStain FcX™ (Fc receptor blocking reagent)

e Fluorochrome-conjugated antibodies (see suggested panel below)

 Viability dye (e.g., Zombie NIR™ or similar)

e Centrifuge

e Flow cytometer

Procedure:

e PBMC Isolation:

o Dilute whole blood 1:1 with PBS.

o Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

o Carefully aspirate the upper plasma layer and collect the buffy coat layer containing
PBMCs.

o Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

o Resuspend the PBMC pellet in Flow Cytometry Staining Buffer and perform a cell count.
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e Staining:

o

Aliquot 1-2 x 106 PBMCs per FACS tube.
Stain for viability according to the manufacturer's protocol.
Wash cells with Flow Cytometry Staining Buffer.

Resuspend cells in 100 pL of staining buffer and add Human TruStain FcX™ to block Fc
receptors. Incubate for 10 minutes at room temperature.

Add the pre-titrated antibody cocktail for surface markers. Incubate for 30 minutes at 4°C
in the dark.

Wash the cells twice with Flow Cytometry Staining Buffer.

(Optional) For intracellular staining (e.g., for transcription factors like FoxP3), proceed with
a fixation and permeabilization kit according to the manufacturer's instructions, followed by
intracellular antibody staining.

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer
for acquisition.

e Flow Cytometry Acquisition and Analysis:

o

Acquire samples on a properly calibrated flow cytometer.

Use compensation controls (single-stained beads or cells) to correct for spectral overlap.
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).

Gate on viable, single cells.

Identify major immune lineages (e.g., T cells, B cells, NK cells, monocytes) based on
canonical markers.

Further delineate subsets of interest (e.g., classical, intermediate, and non-classical
monocytes; naive, memory, and effector T cells).
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Suggested PBMC Antibody Panel:

Marker Fluorochrome Target Cell Population

Viability Dye e.g., APC-Cy7 Live/Dead discrimination

CD45 e.g., BUV395 Pan-leukocyte marker

CD3 e.g., FITC T cells

CD4 e.g., PE-Cy7 Helper T cells

CDs8 e.g., PerCP-Cy5.5 Cytotoxic T cells

CD14 e.g., BvV605 Monocytes

CD16 e.g., BV786 Monocyte subsets, NK cells

HLA-DR e.g., APC Monocyte activation

CCR2 e.g., PE Monocytes (target receptor)

CCRS 6. BVA21 T cells, Monocytes (target
receptor)

CD19 e.g., Alexa Fluor 700 B cells

CD56 e.g., PE-Dazzle594 NK cells

Protocol 2: Immunophenotyping of Tumor-infiltrating
Leukocytes (TILS)

Objective: To characterize the composition and phenotype of myeloid and lymphoid cells within
the tumor microenvironment after BMS-813160 treatment.

Materials:
e Fresh tumor tissue
e Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, human)

» GentleMACS™ Octo Dissociator with Heaters (or similar tissue dissociator)
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e 70 um and 40 um cell strainers
e Red Blood Cell Lysis Buffer
o Density gradient medium (e.g., Percoll® or Ficoll-Paque®)
o Flow Cytometry Staining Buffer
e Fluorochrome-conjugated antibodies (see suggested panel below)
e Viability dye
e FACS Tubes
o Centrifuge
e Flow cytometer
Procedure:
» Single-Cell Suspension Preparation:
o Mechanically mince the fresh tumor tissue into small pieces in a digestion buffer.

o Enzymatically digest the tissue according to the tumor dissociation kit protocol, often with
heating and mechanical disruption using a device like the gentleMACS™ Dissociator.

o Filter the resulting cell suspension through a 70 um cell strainer to remove larger debris.

o (Optional) If significant red blood cell contamination is present, perform a red blood cell
lysis step.

o (Optional) To enrich for leukocytes, perform a density gradient centrifugation (e.g., using
Percoll®).

o Filter the cell suspension through a 40 um cell strainer to obtain a single-cell suspension.

o Wash the cells and resuspend in Flow Cytometry Staining Buffer for cell counting.
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e Staining:

o Follow the same staining procedure as outlined in Protocol 1 (steps 2a-2g), using an

antibody panel optimized for TILs.

o Flow Cytometry Acquisition and Analysis:

o Follow the same acquisition and analysis procedure as in Protocol 1 (steps 3a-3e).

o Pay close attention to the gating strategy to distinguish tumor cells from infiltrating immune

cells, typically by gating on CD45+ cells.

Suggested TIL Antibody Panel:

Marker Fluorochrome Target Cell Population

Viability Dye e.g., APC-Cy7 Live/Dead discrimination

CD45 e.g., BUV395 Pan-leukocyte marker

CD3 e.g., FITC T cells

CD4 e.g., PE-Cy7 Helper T cells, Tregs

CDs8 e.g., PerCP-Cy5.5 Cytotoxic T cells

FoxP3 e.g., Alexa Fluor 647 Regulatory T cells
(intracellular)

CD11b e.g., BV786 Myeloid cells

CD11c e.g., BV605 Dendritic cells

CD14 e.g., APC Monocytes/Macrophages

CcD68 e.g., PE Macrophages (intracellular)

HLA-DR e.g., Bv421 Antigen-presenting cells

Ly-6G (murine) e.g., BvV510 Granulocytic MDSCs

Ly-6C (murine)

e.g., PE-Dazzle594

Monocytic MDSCs
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Conclusion

Flow cytometry is a powerful and essential technique for evaluating the in vivo effects of BMS-
813160. The protocols and information provided in these application notes offer a robust
framework for researchers to design and execute experiments to assess the impact of this
CCR2/CCRS5 dual antagonist on the immune landscape. Careful optimization of antibody
panels, gating strategies, and the inclusion of appropriate controls are paramount for obtaining
accurate, reproducible, and insightful data that can accelerate the development of novel cancer
immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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